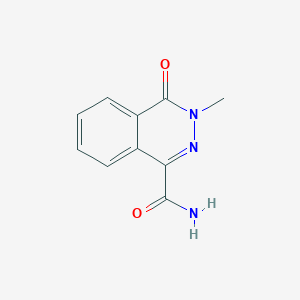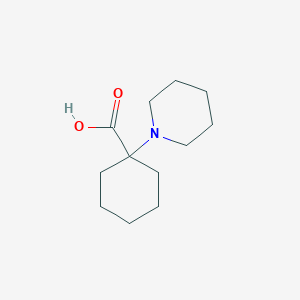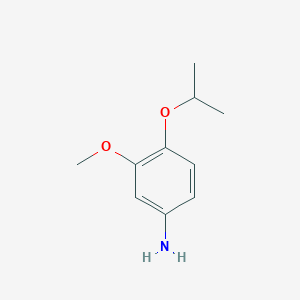
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 'DMAAOA' and has been synthesized using different methods.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide' involves the conversion of commercially available starting materials to the desired product through a series of chemical reactions.
Starting Materials
4-methoxyphenol, 2-chloro-N-(4-methoxyphenyl)acetamide, sodium hydroxide, sulfuric acid, potassium persulfate, sodium bicarbonate, hydrogen peroxide, sodium nitrite, sodium azide, sodium hydride, acetic anhydride, thionyl chloride, sodium carbonate, benzisothiazolone
Reaction
4-methoxyphenol is reacted with acetic anhydride and sulfuric acid to form the acetylated product., The acetylated product is then reacted with thionyl chloride to form the corresponding acyl chloride., The acyl chloride is then reacted with sodium azide to form the corresponding azide., The azide is then reduced with sodium hydride to form the corresponding amine., The amine is then reacted with benzisothiazolone in the presence of potassium persulfate to form the desired product., The product is then reacted with sodium bicarbonate and hydrogen peroxide to oxidize the sulfur atom to the desired sulfone., Finally, the sulfone is reacted with sodium nitrite and hydrochloric acid to form the desired compound.
Mécanisme D'action
DMAAOA exerts its effects through various mechanisms. It has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress. DMAAOA also activates the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. Additionally, DMAAOA has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is crucial for cognitive function.
Effets Biochimiques Et Physiologiques
DMAAOA has been shown to possess various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and neurodegeneration. DMAAOA has also been shown to improve cognitive function and memory. Additionally, DMAAOA has been shown to exhibit anticancer properties and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DMAAOA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, DMAAOA has been extensively studied, and its effects are well-documented. However, there are also limitations to using DMAAOA in lab experiments. It is a relatively expensive compound, and its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the study of DMAAOA. One area of research is the development of DMAAOA derivatives with improved efficacy and lower toxicity. Additionally, the potential use of DMAAOA in the treatment of other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis, should be explored. Furthermore, the mechanisms underlying the anticancer properties of DMAAOA should be further investigated, and its potential use in combination with other anticancer agents should be explored.
Conclusion:
In conclusion, DMAAOA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It possesses anti-inflammatory, antioxidant, and neuroprotective properties and has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DMAAOA has been shown to exhibit anticancer properties and induce apoptosis in cancer cells. While there are limitations to using DMAAOA in lab experiments, its potential for future research is promising.
Applications De Recherche Scientifique
DMAAOA has been extensively studied for its potential applications in various fields. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties. DMAAOA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, DMAAOA has been shown to exhibit anticancer properties and has been studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
N-(4-methoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5S/c1-23-12-8-6-11(7-9-12)17-15(19)10-18-16(20)13-4-2-3-5-14(13)24(18,21)22/h2-9H,10H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDCAIHCSNPGOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-naphthyloxy)ethyl]acetamide](/img/structure/B479682.png)


![4-(Benzo[1,3]dioxol-5-yloxy)-phenylamine](/img/structure/B479686.png)
![1-[2-[(6,7-Dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl]-3-methylthiourea](/img/structure/B479688.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B479730.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide](/img/structure/B479732.png)
![N-bicyclo[2.2.1]hept-2-yl-N~2~-(2-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B479739.png)
![2-[(4-Methoxyphenyl)imino]-5-{[5-(1-piperidinyl)-2-furyl]methylene}-1,3-thiazolidin-4-one](/img/structure/B479840.png)
![5-(1,3-Benzodioxol-5-ylmethylene)-3-cyclohexyl-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B479850.png)
